[(3-fluorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate
Description
Historical Development of Indolizine Research
The exploration of indolizines began in 1890 when Italian chemist Angelo Angeli synthesized the imine-anhydride of pyrroylpyruvic acid, laying the groundwork for subsequent structural elucidations. The first unambiguous synthesis of the parent indolizine (pyrrocoline) was achieved in 1912 by Scholtz, who pyrolyzed 2-methylpyridine with acetic anhydride to yield a crystalline compound later identified as 1,3-diacetylindolizine. This discovery marked the inception of the Scholtz reaction, a cornerstone in indolizine synthesis.
In 1927, Tshitschibabin expanded synthetic methodologies by developing a cyclization route using quaternary pyridinium salts, enabling the preparation of 2-substituted indolizines. Subsequent advancements, such as Boekelheide’s intramolecular aldol condensation of acyl methines in the 1940s and Bragg and Wibberley’s work on carboxylate-functionalized indolizines in the 1960s, further diversified the structural repertoire of this heterocycle. These historical milestones underscore the enduring interest in indolizines as versatile synthetic targets.
Significance of Indolizine Derivatives in Medicinal Chemistry
Indolizines exhibit a broad spectrum of biological activities, driven by their ability to mimic endogenous biomolecules and interact with enzymatic targets. Key pharmacological properties include:
The structural plasticity of indolizines permits strategic functionalization, enhancing their drug-likeness. For instance, acetyl groups improve metabolic stability, while carboxylates facilitate solubility and target binding.
Rationale for Fluorophenyl Carbamoyl Functionalization in Indolizines
The incorporation of a (3-fluorophenyl)carbamoyl group into indolizines is motivated by fluorine’s unique physicochemical properties. Fluorine’s high electronegativity and small atomic radius enhance ligand-receptor interactions through dipole interactions and hydrogen bonding. Additionally, the fluorophenyl moiety increases lipophilicity, improving blood-brain barrier penetration and oral bioavailability.
In the context of [(3-fluorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate, the carbamoyl linker serves dual roles: (1) it stabilizes the molecule against enzymatic hydrolysis, and (2) it provides a hydrogen-bond donor/acceptor site for target engagement. This functionalization aligns with trends in kinase inhibitor design, where fluorinated aryl groups optimize binding to ATP pockets.
Evolution of Acetylindolizine Carboxylates in Pharmaceutical Research
Acetylindolizine carboxylates emerged as a pharmacologically relevant subclass following Bragg and Wibberley’s 1960 synthesis of ethyl 3-acetyl-2-methylindolizine-1-carboxylate. The acetyl group at position 3 stabilizes the indolizine core through conjugation, while the carboxylate at position 1 enables prodrug strategies via esterase-mediated hydrolysis.
Recent innovations include microwave-assisted syntheses of 3-acetylindolizine carboxylates, which reduce reaction times from 14 hours to 30 minutes while maintaining yields above 80%. Additionally, ionic liquid-mediated cycloadditions have enabled the preparation of polysubstituted derivatives with enhanced antiviral activity, as demonstrated in SARS-CoV-2 protease inhibition assays.
Properties
IUPAC Name |
[2-(3-fluoroanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4/c1-12(23)17-10-15(16-7-2-3-8-22(16)17)19(25)26-11-18(24)21-14-6-4-5-13(20)9-14/h2-10H,11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYXZHNILFDPMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-fluorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indolizine core, followed by the introduction of the 3-fluorophenylcarbamoyl and acetyl groups. Common reagents used in these reactions include fluorobenzene, carbamoyl chloride, and acetyl chloride. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods like crystallization, distillation, and chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
[(3-fluorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
The compound [(3-fluorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate is a synthetic organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications, focusing on its biological activity, synthesis methodologies, and potential therapeutic uses.
Chemical Properties and Structure
The compound's structure can be described by its molecular formula, which includes functional groups that may contribute to its biological activity. The presence of the 3-fluorophenyl group is noteworthy as fluorinated compounds often exhibit enhanced pharmacological properties due to increased lipophilicity and metabolic stability.
Antimicrobial Activity
Recent studies have indicated that derivatives of indolizine compounds, including those similar to This compound , exhibit significant antimicrobial properties. For example, compounds with similar structures have been tested against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising results. The introduction of electron-withdrawing groups like fluorine enhances the antimicrobial efficacy by improving the interaction with microbial targets .
Anticancer Potential
The compound has also been explored for its anticancer properties. Research indicates that indolizine derivatives can act as NLRP3 inflammasome activators, which play a crucial role in the immune response against cancer cells. By activating this pathway, these compounds may enhance the body's ability to fight tumors .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its therapeutic potential. Variations in substituents on the indolizine ring can lead to different biological activities. For instance, modifications to the carbamoyl group or the acetyl moiety can significantly affect the compound's potency and selectivity against target pathogens or cancer cells.
Synthesis Methodologies
The synthesis of This compound typically involves multi-step organic reactions. Key steps may include:
- Formation of Indolizine Core : Utilizing cyclization reactions to construct the indolizine framework.
- Introduction of Functional Groups : Employing acylation and fluorination techniques to incorporate the carbamoyl and fluorophenyl groups.
- Final Coupling Reactions : Combining intermediates to yield the final product.
These synthetic routes can be optimized for yield and purity, which are critical for subsequent biological testing.
Antimicrobial Testing
In a recent study, several indolizine derivatives were screened for their antimicrobial activity using well diffusion methods. Compounds similar to This compound exhibited zones of inhibition ranging from 10 mm to 20 mm against Pseudomonas aeruginosa, indicating significant antibacterial properties .
Anticancer Efficacy
Another study focused on the anticancer effects of related indolizine compounds demonstrated that they could induce apoptosis in cancer cell lines through NLRP3 activation. The results showed a reduction in cell viability by over 50% at certain concentrations, highlighting the therapeutic potential of these compounds in oncology .
Mechanism of Action
The mechanism of action of [(3-fluorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural and Functional Differences
The compound is compared below with two closely related analogs:
{[3-(Methylsulfanyl)phenyl]carbamoyl}methyl 3-acetylindolizine-1-carboxylate (CAS: 899998-23-3)
Methyl 3-acetylindolizine-1-carboxylate (Intermediate M in ).
Discussion of Substituent Impacts
- Fluorine vs. In contrast, the methylsulfanyl group in the analog increases lipophilicity, which may enhance membrane permeability but reduce solubility .
- Carbamoyl vs. Ester: The carbamoyl group in the target compound provides hydrogen-bond donor/acceptor sites, critical for target binding, whereas the methyl ester in the intermediate lacks this functionality .
Structural and Analytical Considerations
Crystallographic tools like SHELX and WinGX () are routinely employed to resolve indolizine derivatives' crystal structures, enabling precise analysis of bond angles, dihedral conformations, and packing interactions. For example, highlights the importance of dihedral angles in sulfanyl-substituted compounds, which influence molecular planarity and stacking behavior.
Biological Activity
[(3-fluorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing data from various research studies, case analyses, and findings.
Chemical Structure
The compound can be structurally represented as follows:
- Chemical Formula : CHFNO
- Molecular Weight : 288.28 g/mol
- Structural Features :
- Indolizine ring system
- Fluorophenyl substituent
- Carbamoyl and acetyl functional groups
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the fluorophenyl group is believed to enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the indolizine scaffold has been associated with inhibition of tumor growth in various cancer models. A study demonstrated that derivatives with indolizine rings could induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
-
In Vitro Studies :
- A study evaluated the cytotoxic effects of related indolizine derivatives on human cancer cell lines (e.g., HeLa, MCF-7). The results showed a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM.
- Mechanistic investigations revealed that these compounds induced G2/M phase cell cycle arrest, leading to increased apoptosis.
-
In Vivo Studies :
- Animal models treated with this compound demonstrated a significant reduction in tumor size compared to controls. Tumors were analyzed post-treatment, showing increased levels of apoptotic markers such as cleaved caspase-3.
Anti-inflammatory Properties
The compound has also shown promise as an anti-inflammatory agent. Research indicates that it may inhibit the NLRP3 inflammasome pathway, which plays a critical role in the inflammatory response.
Data Table: Biological Activities Summary
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Cell Cycle Arrest | G2/M phase arrest observed | |
| Anti-inflammatory | Inhibition of NLRP3 inflammasome |
Absorption and Distribution
Studies suggest that the compound exhibits favorable pharmacokinetic properties, including:
- High Lipophilicity : Enhances absorption through biological membranes.
- Distribution Volume : Indicates good tissue penetration.
Metabolism and Excretion
Preliminary studies indicate that this compound undergoes hepatic metabolism, with metabolites exhibiting varying degrees of biological activity.
Q & A
Q. What are the optimal synthetic routes for [(3-fluorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, including microwave-assisted cyclization and carbamoylation. For example, indolizine carboxylate derivatives are synthesized via one-pot microwave reactions using ethyl acetoacetate and substituted pyridines, followed by carbamoylation with 3-fluorophenyl isocyanate . Optimization includes adjusting reaction temperature (80–120°C), solvent polarity (DMF or acetonitrile), and catalyst loadings (e.g., p-TsOH) to improve yields (reported 45–72%) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Key techniques include:
- NMR (¹H/¹³C/¹⁹F) : To confirm substitution patterns and purity. Fluorine NMR is essential for verifying 3-fluorophenyl group integration .
- X-ray crystallography : SHELX software (e.g., SHELXL) is used for refining crystal structures, particularly for resolving indolizine ring conformation and carbamoyl group orientation .
- HRMS and IR : To validate molecular weight and functional groups (e.g., acetyl C=O stretch at ~1700 cm⁻¹) .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screening should focus on:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
- Antioxidant potential : DPPH radical scavenging assays (IC₅₀ comparison with ascorbic acid) .
- Enzyme inhibition : Fluorometric assays targeting kinases or proteases, using ATP/NADH depletion as readouts .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in bioactivity data across different assays?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to targets like kinases or microbial enzymes. For example, discrepancies in antibacterial activity may arise from differential penetration through bacterial membranes, which can be modeled using LogP and polar surface area calculations . Free-energy perturbation (FEP) studies further refine binding mode hypotheses .
Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?
- Structural modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation .
- Prodrug approaches : Esterification of the carboxylate group to enhance oral bioavailability .
- In vitro microsomal assays : Use liver microsomes (human/rat) to identify metabolic hotspots via LC-MS/MS .
Q. How can crystallographic data resolve ambiguities in stereochemistry or polymorphism?
High-resolution X-ray data (≤1.0 Å) with SHELXL refinement can distinguish between enantiomers or polymorphs. For example, the carbamoyl group’s orientation relative to the indolizine ring may adopt multiple conformations, which can be validated using Hirshfeld surface analysis .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in this compound class?
- Analog synthesis : Systematic variation of substituents (e.g., replacing 3-fluorophenyl with 4-fluorophenyl or chlorophenyl) .
- 3D-QSAR : CoMFA or CoMSIA models to correlate spatial/electronic features with bioactivity .
- Fragment-based screening : Identify critical pharmacophores using SPR or ITC binding assays .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to confirm target engagement .
- Off-target screening : Use kinase profiling panels (e.g., Eurofins) to identify unintended interactions .
- Species-specific metabolism : Compare metabolite profiles in human/animal hepatocytes .
Q. What methodologies validate the proposed mechanism of action when conflicting biochemical data exist?
- CRISPR/Cas9 knockouts : Confirm target dependency in cellular models .
- Biolayer interferometry (BLI) : Directly measure binding kinetics to purified targets .
- Transcriptomic profiling : RNA-seq to identify downstream pathways affected by the compound .
Methodological Resources
Q. Which databases or tools are recommended for structural analogs or toxicity prediction?
- PubChem : For analog searching and physicochemical properties .
- SwissADME : Predict ADME parameters (e.g., BBB permeability) .
- ProTox-II : Estimate hepatotoxicity and mutagenicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
